3'-Cyano-3-(2-methoxyphenyl)propiophenone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Cyano-3-(2-methoxyphenyl)propiophenone typically involves the reaction of 2-methoxybenzaldehyde with cyanoacetic acid in the presence of a base, followed by a Knoevenagel condensation reaction . The reaction conditions often include the use of solvents like ethanol or methanol and a catalyst such as piperidine or ammonium acetate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pH, and reaction time is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3’-Cyano-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3’-Cyano-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Cyano-3-(2-methoxyphenyl)propiophenone involves its interaction with neurotransmitter systems in the brain. It is believed to increase the release of dopamine and norepinephrine, leading to its stimulant effects. The compound may also interact with other molecular targets and pathways, but further research is needed to fully elucidate these mechanisms.
Comparison with Similar Compounds
3’-Cyano-3-(3-methoxyphenyl)propiophenone: Similar structure but with the methoxy group in a different position.
3’-Cyano-3-(4-methoxyphenyl)propiophenone: Another isomer with the methoxy group in the para position.
Uniqueness: 3’-Cyano-3-(2-methoxyphenyl)propiophenone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methoxy group can significantly affect the compound’s interaction with enzymes and receptors, making it distinct from its isomers.
Properties
IUPAC Name |
3-[3-(2-methoxyphenyl)propanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-17-8-3-2-6-14(17)9-10-16(19)15-7-4-5-13(11-15)12-18/h2-8,11H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOHWCMVAJEBAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644165 |
Source
|
Record name | 3-[3-(2-Methoxyphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-71-6 |
Source
|
Record name | 3-[3-(2-Methoxyphenyl)-1-oxopropyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898769-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(2-Methoxyphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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